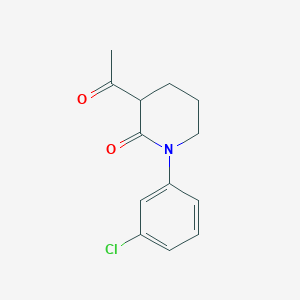
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane: is a chiral compound that belongs to the class of oxolanes It features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-glycidol.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction. This can be achieved by reacting (S)-glycidol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the corresponding oxolane intermediate.
Bromomethylation: The oxolane intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include the corresponding methyl derivative.
科学的研究の応用
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
作用機序
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The 3,4-dimethoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Hydroxymethyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
(2S,4R)-2-(Methyl)-4-(3,4-dimethoxyphenyl)oxolane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H17BrO3 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
(2S,4R)-2-(bromomethyl)-4-(3,4-dimethoxyphenyl)oxolane |
InChI |
InChI=1S/C13H17BrO3/c1-15-12-4-3-9(6-13(12)16-2)10-5-11(7-14)17-8-10/h3-4,6,10-11H,5,7-8H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
HBBMCBYLQHLZAM-QWRGUYRKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2C[C@H](OC2)CBr)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2CC(OC2)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


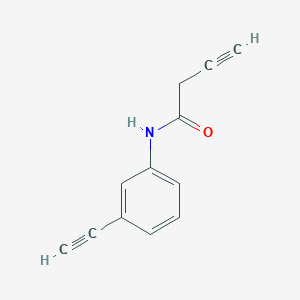
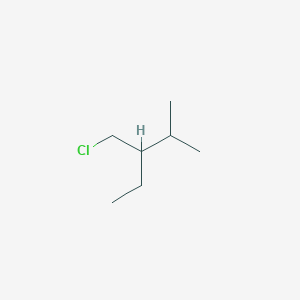
![2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13199486.png)
![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
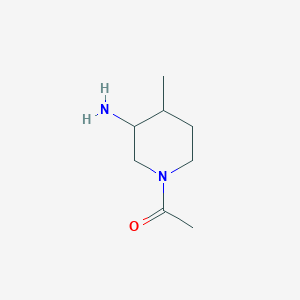
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)

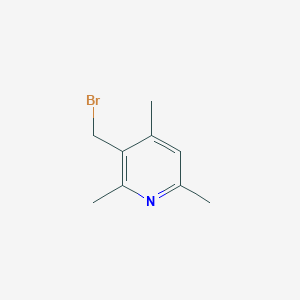
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)


